molecular formula C7H7NS2 B2480209 2-(1-Isothiocyanatoethyl)thiophene CAS No. 1153971-59-5

2-(1-Isothiocyanatoethyl)thiophene

Cat. No. B2480209
CAS RN: 1153971-59-5
M. Wt: 169.26
InChI Key: FNULICTWRLOKEU-UHFFFAOYSA-N
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Description

“2-(1-Isothiocyanatoethyl)thiophene” is a thiophene derivative. Thiophenes are a class of heterocyclic aromatic compounds based on a five-membered ring made up of one sulfur and four carbon atoms . The molecular formula of “2-(1-Isothiocyanatoethyl)thiophene” is C7H7NS2 .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-(1-Isothiocyanatoethyl)thiophene” consists of a thiophene ring with an isothiocyanatoethyl group attached. The average mass of the molecule is 169.267 Da .


Chemical Reactions Analysis

Thiophene derivatives, including “2-(1-Isothiocyanatoethyl)thiophene”, can undergo various chemical reactions. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .

Scientific Research Applications

Thiophene Synthesis Using Isothiocyanates

Thiophenes are essential heterocyclic compounds with applications in medicinal chemistry, pharmacology, agrochemistry, and materials science. They also serve as key materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. Notably, some drugs used for treating major depressive disorder, type 2 diabetes, and heart disease contain a thiophene moiety in their structures .

Recent Synthesis Strategies::

Organic Solar Cells and Materials

Thiophene’s stability, efficient π-conjugation, and versatile functionalization chemistry make it an excellent building block for organic solar cells and materials. Researchers have explored its use in enhancing charge transport and light absorption in photovoltaic devices .

Polymer Chemistry and Conductive Polymers

Thiophene-based polymers exhibit excellent electrical conductivity and can be used in conductive coatings, sensors, and flexible electronics. Researchers explore their synthesis and applications in various fields.

Future Directions

Thiophene derivatives, including “2-(1-Isothiocyanatoethyl)thiophene”, have numerous applications in different research areas. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring more about the synthesis, properties, and applications of “2-(1-Isothiocyanatoethyl)thiophene” and other thiophene derivatives.

properties

IUPAC Name

2-(1-isothiocyanatoethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS2/c1-6(8-5-9)7-3-2-4-10-7/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNULICTWRLOKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Isothiocyanatoethyl)thiophene

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